molecular formula C20H19N3O3S B4984430 4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide

4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide

Cat. No. B4984430
M. Wt: 381.4 g/mol
InChI Key: QYQHRJRZDGCHCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide, commonly known as 4-Methyl-N-(3-pyridinyl)-3-[(4-pyridinyl)methyl]-N-(5-sulfamoyl-2-phenylphenyl)benzamide, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of sulfonamide compounds and has been found to have various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide is not fully understood. However, it is believed to act as an inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. By inhibiting this enzyme, 4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide can alter the pH of various biological fluids and tissues, leading to various physiological effects.
Biochemical and Physiological Effects:
4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide has been found to have various biochemical and physiological effects. It has been shown to reduce intraocular pressure in patients with glaucoma, making it a potential treatment option for this condition. It has also been found to have anti-inflammatory and analgesic effects, making it a potential treatment option for various inflammatory conditions and pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide in lab experiments is its ability to alter the pH of various biological fluids and tissues, making it a useful tool for investigating the role of pH in various physiological processes. However, one of the main limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide. One potential direction is to investigate its potential applications in the treatment of glaucoma and other ocular conditions. Another potential direction is to investigate its potential applications in the treatment of inflammatory conditions and pain. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs and compounds.

Synthesis Methods

The synthesis of 4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide is a complex process that involves several steps. The initial step involves the preparation of 4-methylphenylamine, which is then reacted with 3-pyridinecarboxylic acid to form N-(4-methylphenyl)-3-pyridinamine. This intermediate is then reacted with 4-chlorobenzoyl chloride to form 4-chloro-N-(4-methylphenyl)-3-pyridinamine, which is further reacted with 4-pyridinemethanol to form the final product.

Scientific Research Applications

4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide has been extensively studied for its potential applications in scientific research. It has been found to have various biochemical and physiological effects and has been used in several studies to investigate the mechanism of action of different drugs and compounds.

properties

IUPAC Name

4-methyl-3-[(4-methylphenyl)sulfamoyl]-N-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-14-5-9-17(10-6-14)23-27(25,26)19-12-16(8-7-15(19)2)20(24)22-18-4-3-11-21-13-18/h3-13,23H,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYQHRJRZDGCHCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-3-[(4-methylphenyl)sulfamoyl]-N-pyridin-3-ylbenzamide

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